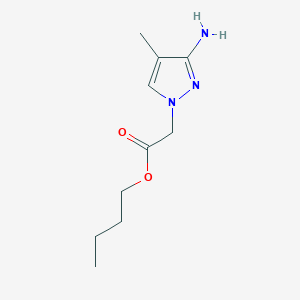

Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

Description

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-derived ester compound characterized by a 1H-pyrazole ring substituted with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 4. The pyrazole moiety is linked via a methylene (-CH₂-) bridge to a butyl acetate ester group.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

butyl 2-(3-amino-4-methylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-15-9(14)7-13-6-8(2)10(11)12-13/h6H,3-5,7H2,1-2H3,(H2,11,12) |

InChI Key |

GSRIJBDAOLQNLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CN1C=C(C(=N1)N)C |

Origin of Product |

United States |

Scientific Research Applications

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.

Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related esters and pyrazole derivatives. Below is a detailed analysis based on the provided evidence and inferred properties:

Table 1: Comparative Physicochemical Properties

Key Differences and Implications

This contrasts with simpler esters like butyl acetate, which lack heterocyclic functionality. The amino group enhances polarity and water solubility compared to non-polar esters like butyl acetate, though solubility remains lower than glycol ethers like butyl carbitol acetate due to the latter’s ether linkage.

Thermal Stability :

- The estimated boiling point (~200–220°C) is higher than butyl acetate (126°C) but lower than butyl carbitol acetate (246.7°C). This reflects the balance between the pyrazole ring’s stability and the ester group’s volatility.

Industrial Relevance :

- Butyl acetate is a ubiquitous solvent in paints and coatings due to its low cost and volatility. In contrast, the target compound’s niche applications (e.g., bioactive intermediates) may limit its industrial use without further research.

Table 2: Functional Group Impact on Properties

| Compound | Dominant Functional Groups | Key Property Influence |

|---|---|---|

| Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate | Amino, pyrazole, ester | Bioactivity, hydrogen bonding, moderate volatility |

| Butyl Acetate | Ester | High volatility, low polarity |

| Butyl Carbitol Acetate | Ether-ester | High boiling point, water compatibility |

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack direct data on Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, necessitating extrapolation from structural analogs.

- Synthetic Challenges: The amino group on the pyrazole ring may complicate synthesis due to sensitivity to oxidation or side reactions during esterification, unlike simpler esters.

Biological Activity

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of butyric acid derivatives with 3-amino-4-methyl-1H-pyrazole. The reaction conditions can vary, but common methods include solvent-free reactions and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.

The biological activity of pyrazole derivatives, including Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, is often attributed to their ability to interact with various molecular targets:

- Cell Cycle Regulation : Compounds in this class have been shown to interfere with cell cycle progression by inhibiting key kinases such as CDK16. This results in cell cycle arrest, particularly at the G2/M phase, leading to reduced cell proliferation in cancer models .

- Microtubule Destabilization : Certain pyrazole derivatives exhibit the ability to destabilize microtubules, which is critical for cell division. This mechanism has been linked to their cytotoxic effects on cancer cells .

- Apoptosis Induction : Research indicates that these compounds can enhance caspase activity and induce morphological changes consistent with apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Biological Activity and Therapeutic Applications

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has shown promise in various biological assays:

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 2.43 μM to 14.65 μM, indicating potent growth inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the pyrazole ring can significantly influence biological activity. For instance, the introduction of specific substituents can enhance cytotoxicity or selectivity towards cancer cells over non-cancerous cells .

Case Studies

Several studies have highlighted the effectiveness of Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate:

- In Vitro Studies : In one study, compounds similar to Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate were tested for their ability to inhibit microtubule assembly at concentrations as low as 20 μM, demonstrating their potential as microtubule-destabilizing agents .

- In Vivo Models : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, underscoring their potential efficacy in cancer therapy .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or salt. Transesterification reactions are also feasible with alcohols in the presence of catalysts.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (1M), reflux, 6 hrs | 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid | 85% | |

| Basic Hydrolysis | NaOH (2M), 80°C, 4 hrs | Sodium 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate | 92% | |

| Transesterification | Methanol, H₂SO₄, reflux | Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate | 78% |

The ester’s lability makes it a versatile handle for introducing carboxylic acid derivatives or modifying solubility properties.

Acylation and Alkylation of the Amino Group

The 3-amino group participates in nucleophilic acylation and alkylation reactions, enabling the introduction of protective groups or functional side chains.

Key Transformations:

-

Acylation : Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives.

-

Alkylation : Treatment with methyl iodide in the presence of K₂CO₃ produces N-methylated analogs.

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acylation | Ac₂O, CH₂Cl₂, rt | 2 hrs, stirring | 89% | |

| Alkylation | MeI, K₂CO₃, DMF | 60°C, 3 hrs | 76% |

These reactions are critical for modifying the compound’s pharmacokinetic properties in medicinal chemistry .

Condensation Reactions

The amino group condenses with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines. For example, reductive amination with p-methoxybenzaldehyde under solvent-free conditions generates N-benzyl derivatives:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | Solvent-free, 120°C, 2 hrs | N-(4-Methoxybenzyl) derivative | 88% |

This one-pot methodology highlights operational simplicity and high efficiency .

Cycloaddition and Ring Functionalization

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles. For instance, reactions with diazo compounds yield polyfunctional pyrazoles through tandem Knoevenagel condensation and cycloaddition:

| Dipolarophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Diazoacetates | O₂ (oxidant) | 3,4,5-Trisubstituted pyrazoles | 82% |

The electron-rich pyrazole ring also undergoes electrophilic substitution at the 4-position, though the methyl group directs regioselectivity .

Cross-Coupling Reactions

While the compound lacks halogens, its brominated analogs (e.g., 4-bromo derivatives) participate in Suzuki-Miyaura couplings. These reactions are relevant for structural diversification:

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-pyrazole hybrids | 65% |

Such couplings are pivotal for synthesizing pharmacologically active biaryl systems.

Reductive Amination and Protection Strategies

The amino group can be protected via nitrosamine formation or Boc-group introduction to prevent undesired side reactions during synthesis:

| Protecting Group | Conditions | Yield | Reference |

|---|---|---|---|

| Nitrosamine | NaNO₂, H₂SO₄, 0°C | 70% | |

| Boc | Boc₂O, TEA, CH₂Cl₂ | 85% |

These strategies ensure compatibility with multi-step synthetic routes .

Structural Influence on Reactivity

-

Amino Group : Enhances nucleophilicity, enabling condensations and acylations.

-

Methyl Substituent : Sterically shields the 4-position, directing electrophiles to the 5-position.

-

Ester Group : Provides a site for hydrolysis or transesterification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.